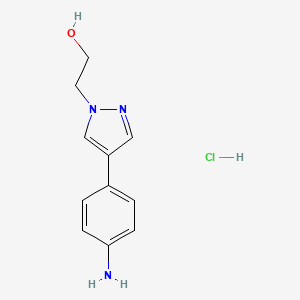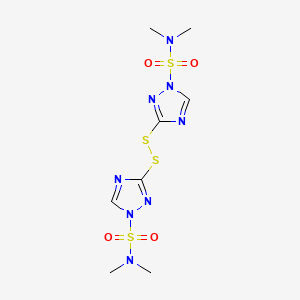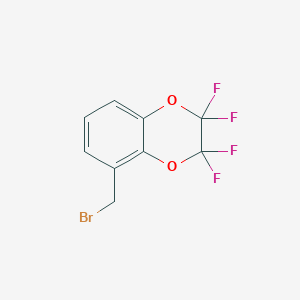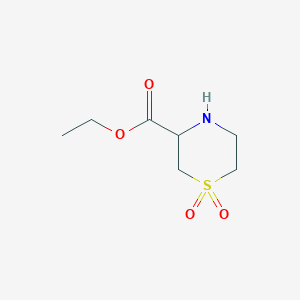
1,1'-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is a complex organic compound characterized by the presence of sulfinothioyl groups attached to a phenylene ring and propan-2-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) typically involves the reaction of 1,4-phenylenebis(sulfinothioyl) chloride with propan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinothioyl groups to thiol groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 1,1’-(1,4-phenylenebis(sulfonyl))bis(propan-2-one).
Reduction: Formation of 1,1’-(1,4-phenylenebis(thiol))bis(propan-2-one).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinothioyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) involves its interaction with various molecular targets and pathways. The sulfinothioyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. This covalent modification can result in changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,4-Phenylenebis(sulfonyl))bis(propan-2-one): Similar structure but with sulfonyl groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(thiol))bis(propan-2-one): Similar structure but with thiol groups instead of sulfinothioyl groups.
1,1’-(1,4-Phenylenebis(methylene))bis(propan-2-one): Similar structure but with methylene groups instead of sulfinothioyl groups.
Uniqueness
1,1’-(1,4-Phenylenebis(sulfinothioyl))bis(propan-2-one) is unique due to the presence of sulfinothioyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The ability to undergo specific oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O2S4 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-[4-(2-oxopropylsulfinothioyl)phenyl]sulfinothioylpropan-2-one |
InChI |
InChI=1S/C12H14O2S4/c1-9(13)7-17(15)11-3-5-12(6-4-11)18(16)8-10(2)14/h3-6H,7-8H2,1-2H3 |
Clave InChI |
SXOMZTYBLAFWFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CS(=S)C1=CC=C(C=C1)S(=S)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)





![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)


